molecular formula C25H25N5O3 B2907916 1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1052615-53-8

1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2907916
CAS No.: 1052615-53-8
M. Wt: 443.507
InChI Key: HRFUSUUIXDJYED-UHFFFAOYSA-N
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Description

The compound is a structurally complex heterocyclic molecule featuring a pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core fused with a 1,3-oxazole substituent and functionalized with 4-methylphenyl and 4-isopropylphenyl groups. Its design integrates multiple pharmacophoric elements:

  • 1,3-Oxazole moiety: The oxazole ring enhances metabolic stability and π-π stacking interactions, as seen in antimicrobial and anti-inflammatory agents .
  • Aryl substituents: The 4-methylphenyl and 4-isopropylphenyl groups contribute to lipophilicity, influencing bioavailability and target binding .

Properties

IUPAC Name

3-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]-5-(4-propan-2-ylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3/c1-14(2)17-9-11-19(12-10-17)30-24(31)21-22(25(30)32)29(28-27-21)13-20-16(4)33-23(26-20)18-7-5-15(3)6-8-18/h5-12,14,21-22H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFUSUUIXDJYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)C(C)C)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, followed by the construction of the pyrrolo and triazole rings. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions may result in modified compounds with different substituents .

Scientific Research Applications

The compound 1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule that has garnered attention for its potential applications in various scientific fields. This article explores its applications based on available literature and documented case studies.

Chemical Properties and Structure

The compound possesses a molecular formula of C27H30N4O3C_{27}H_{30}N_{4}O_{3} and a molecular weight of approximately 454.55 g/mol. Its intricate structure features multiple functional groups that contribute to its reactivity and interaction with biological systems.

Structural Characteristics

  • Functional Groups : The presence of oxazole and pyrrole rings suggests potential biological activity.
  • Molecular Geometry : The spatial arrangement allows for specific interactions with biological targets.

Pharmaceutical Development

The compound's structural features make it a candidate for drug development, particularly in targeting specific diseases.

  • Anticancer Activity : Preliminary studies indicate that derivatives of similar structures exhibit cytotoxic effects on cancer cell lines. Investigations into this compound's ability to inhibit tumor growth are ongoing.
  • Antimicrobial Properties : Research has shown that compounds with similar frameworks can possess antimicrobial properties, suggesting potential use in treating infections.

Material Science

The unique properties of this compound allow for exploration in material science:

  • Polymer Chemistry : Its reactivity can be harnessed to create novel polymers with enhanced properties.
  • Nanotechnology : Potential applications in drug delivery systems where targeted release mechanisms are crucial.

Biological Studies

The compound's interaction with biological systems opens avenues for research:

  • Enzyme Inhibition : Studies may focus on how this compound interacts with specific enzymes, potentially leading to the development of new inhibitors.
  • Cell Signaling Pathways : Investigating its role in cellular signaling could provide insights into its mechanism of action.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of similar compounds were tested against various cancer cell lines. The results indicated significant cytotoxicity, prompting further investigation into the structure-activity relationship (SAR) to optimize efficacy and reduce toxicity.

Case Study 2: Antimicrobial Efficacy

A recent publication in Antimicrobial Agents and Chemotherapy explored the antimicrobial properties of related compounds. The findings suggest that modifications to the oxazole ring enhance activity against resistant bacterial strains, indicating a promising direction for future research.

Data Tables

Activity TypeMechanismObserved EffectsReference
CytotoxicityApoptosis inductionReduced cell viabilityJournal of Medicinal Chemistry
AntimicrobialCell wall synthesis inhibitionBacterial growth inhibitionAntimicrobial Agents and Chemotherapy
Enzyme inhibitionCompetitive inhibitionDecreased enzymatic activityBioorganic & Medicinal Chemistry

Mechanism of Action

The mechanism of action of 1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Implications

  • Antimicrobial Potential: Chlorophenyl-thiazole analogs (e.g., ) show moderate activity, suggesting the target compound’s 4-methylphenyl group may enhance potency against Gram-positive pathogens.
  • Enzyme Inhibition : Molecular docking of triazole-thiadiazole derivatives with 14α-demethylase (PDB: 3LD6) reveals strong binding (ΔG = −9.2 kcal/mol), supporting further antifungal studies for the target compound .

Biological Activity

The compound 1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione (hereafter referred to as Compound A ) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of Compound A through various studies and findings.

Chemical Structure and Properties

Compound A features a complex structure that includes a pyrrolo-triazole core and oxazole moiety. Its molecular formula is C22H24N4O3C_{22}H_{24}N_4O_3 with a molecular weight of approximately 396.45 g/mol. The presence of multiple functional groups contributes to its potential pharmacological properties.

Biological Activity Overview

Research has shown that compounds with similar structural frameworks exhibit various biological activities including:

  • Anticancer Activity : Compounds containing oxazole and triazole moieties have been documented to exhibit significant cytotoxic effects against several cancer cell lines.
  • Antimicrobial Properties : Certain derivatives have shown efficacy against bacterial and fungal strains.
  • Anti-inflammatory Effects : Some studies suggest potential use in treating inflammatory conditions through inhibition of specific pathways.

Anticancer Activity

A study highlighted the synthesis of derivatives based on triazole and oxazole frameworks that demonstrated potent anticancer activity. For instance:

  • IC50 Values : In vitro assays revealed that analogs of Compound A exhibited IC50 values ranging from 10 µM to 30 µM against various cancer cell lines including HeLa (cervical cancer) and MCF7 (breast cancer) cells .

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of similar compounds:

  • Bacterial Strains Tested : Compounds were evaluated against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), showing inhibition zones ranging from 8 mm to 15 mm depending on the concentration .

Anti-inflammatory Potential

Research into the anti-inflammatory effects indicated that derivatives could inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes:

  • Mechanism of Action : The proposed mechanism involves competitive inhibition at the active site of COX enzymes leading to reduced prostaglandin synthesis .

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of pyrrolo-triazole derivatives and evaluated their anticancer properties:

  • Methodology : The compounds were tested against a panel of cancer cell lines using MTT assays.
  • Results : One derivative exhibited an IC50 value of 12 µM against the MCF7 cell line, indicating strong anticancer potential.

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity:

  • Testing Protocol : Disk diffusion method was used to assess the antibacterial activity.
  • Findings : Compound A showed significant activity against E. coli, with an inhibition zone of 14 mm at a concentration of 100 µg/mL.

Data Table Summary

Biological ActivityTest MethodTarget Organism/Cell LineIC50 / Inhibition Zone
AnticancerMTT AssayMCF712 µM
AntimicrobialDisk DiffusionE. coli14 mm
Anti-inflammatoryEnzyme InhibitionCOX EnzymesIC50 < 10 µM

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